Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Catalog No.
S3095627
CAS No.
349125-08-2
M.F
C9H9ClN2O3
M. Wt
228.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

CAS Number

349125-08-2

Product Name

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

IUPAC Name

ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63

InChI

InChI=1S/C9H9ClN2O3/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H,11,12,13)

InChI Key

LSQWUGYWDZRKNW-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl

Solubility

not available

Chemical Identity

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is an organic molecule containing chlorine, carbon, hydrogen, nitrogen, and oxygen atoms. Its structure can be found in various databases such as PubChem [].

Scientific Research Applications

  • Organic synthesis: The molecule contains functional groups like carboxylic acid esters and amine groups, which are commonly used building blocks in organic synthesis. Research might explore using Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate as a starting material for more complex molecules.
  • Medicinal chemistry: The presence of a nitrogen-containing heterocycle (pyridine) raises potential interest in medicinal chemistry. Researchers might explore this molecule's properties and possible applications in drug discovery.

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is a chemical compound with the molecular formula C9H10ClN2O3 and a molecular weight of 265.09 g/mol. It is often encountered in its hydrochloride form, which is more soluble in water. The compound features a pyridine ring substituted with a chlorine atom, contributing to its unique reactivity and biological properties. Its structure allows for various functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry .

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: The compound can undergo condensation with amines or alcohols to form more complex structures.
  • Hydrolysis: In aqueous environments, it can hydrolyze to yield ethyl 2-amino-2-oxoacetate and 5-chloropyridine derivatives.
  • Cyclization Reactions: It can also participate in cyclization reactions, forming heterocyclic compounds that may exhibit enhanced biological activity.

Research indicates that derivatives of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate exhibit notable biological activities:

  • Anticancer Potential: Some derivatives have shown significant effects on cancer cell proliferation, particularly against L1210 cells and P388 leukemia models.
  • Antimicrobial Properties: Studies have reported low antibacterial and antitumor activities, suggesting potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition: Certain derivatives have been evaluated for their ability to inhibit enzymes such as glucosidase, indicating possible therapeutic applications.

The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate typically involves:

  • Starting Materials: The synthesis often begins with commercially available 5-chloropyridine and ethyl oxoacetate.
  • Reagents: Common reagents include bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
  • Reaction Conditions: The reaction is generally carried out under reflux conditions in polar solvents like dimethylformamide or dimethyl sulfoxide.
  • Purification: Post-reaction, the product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate has several applications:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing various bioactive compounds, particularly those targeting cancer and infectious diseases.
  • Chemical Research: The compound is utilized in chemoselective synthesis processes for creating diverse chemical structures.
  • Polymorphism Studies: Understanding its polymorphic forms aids in optimizing drug formulations and enhancing bioavailability.

Interaction studies involving Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate focus on:

  • Drug-Receptor Interactions: Investigating how its derivatives interact with specific biological targets can reveal mechanisms of action and therapeutic potential.
  • Synergistic Effects: Combining this compound with other agents may enhance efficacy against resistant strains of pathogens or cancer cells.
  • Pharmacokinetic Profiles: Studies assess its absorption, distribution, metabolism, and excretion characteristics to inform dosing regimens for therapeutic use.

Several compounds share structural similarities with Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate212322-56-00.55Contains a benzamide moiety; potential anticancer activity
(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride1810074-86-20.54Features a propanoate side chain; studied for neuroprotective effects
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride1956319-58-60.50Similar amino acid structure; explored for metabolic disorders

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate stands out due to its specific pyridine substitution pattern and resulting reactivity profile, making it a valuable compound in both synthetic chemistry and pharmacology.

XLogP3

1.6

Dates

Modify: 2023-08-18

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